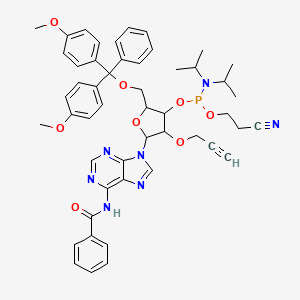

2'-O-Propargyl A(Bz)-3'-phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H54N7O8P |

|---|---|

Molecular Weight |

912.0 g/mol |

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58) |

InChI Key |

ZNKFQCJEZKZIPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key building block in the synthesis of modified oligonucleotides. This document details its chemical structure and properties, provides in-depth experimental protocols for its use, and explores its applications in modern research and drug development, particularly in the study of cellular signaling pathways.

Core Concepts: Structure and Properties

This compound is a chemically modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. Its unique structure incorporates a propargyl group at the 2'-position of the ribose sugar, a benzoyl (Bz) protecting group on the adenine base, and a phosphoramidite moiety at the 3'-position. This combination of features makes it a versatile tool for introducing a reactive alkyne handle into a growing oligonucleotide chain.

The propargyl group, with its terminal alkyne, is the key functional element of this molecule. It allows for post-synthetic modification of the oligonucleotide through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][][3] This enables the attachment of a wide variety of molecules, including fluorescent dyes, biotin, and other reporter groups, as well as therapeutic agents or delivery vehicles.[]

The benzoyl protecting group on the adenine base and the dimethoxytrityl (DMT) group on the 5'-hydroxyl are standard protecting groups used in phosphoramidite chemistry to prevent unwanted side reactions during oligonucleotide synthesis.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Name | N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-propargyladenosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite |

| Molecular Formula | C50H54N7O8P |

| Molecular Weight | 911.98 g/mol |

| CAS Number | 171486-59-2 |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in acetonitrile, dichloromethane |

| Storage Conditions | -20°C, under inert atmosphere |

Experimental Protocols

The use of this compound involves two main experimental stages: solid-phase oligonucleotide synthesis and post-synthetic modification via click chemistry.

Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide sequence is achieved using a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Materials:

-

This compound

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Solid support (e.g., CPG)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Acetonitrile (synthesis grade)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Protocol:

-

Preparation: Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the vial on the synthesizer.

-

Synthesis Cycle:

-

Detritylation: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using the deblocking solution.

-

Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for this modified phosphoramidite may need to be slightly extended compared to standard phosphoramidites to ensure high coupling efficiency. A typical coupling time is 2-5 minutes.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

-

-

Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (benzoyl, cyanoethyl) are removed by treatment with the cleavage and deprotection solution at elevated temperature (e.g., 55°C for 8-16 hours).

-

Purification: The crude propargylated oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.

Post-Synthetic Modification via Click Chemistry (CuAAC)

The purified propargylated oligonucleotide can be conjugated to an azide-containing molecule of interest using the CuAAC reaction.

Materials:

-

Purified propargylated oligonucleotide

-

Azide-modified molecule (e.g., fluorescent dye-azide, biotin-azide)

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

-

Buffer (e.g., phosphate buffer, pH 7)

-

Organic co-solvent (e.g., DMSO, if needed to dissolve the azide)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, dissolve the propargylated oligonucleotide in the buffer.

-

Add Reagents:

-

Add the azide-modified molecule (typically in a 1.5 to 10-fold molar excess over the oligonucleotide).

-

Add the copper(I)-stabilizing ligand.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.

-

Purification: Purify the clicked oligonucleotide conjugate to remove excess reagents and unreacted starting materials. This can be achieved by ethanol precipitation, size-exclusion chromatography, or RP-HPLC.

Applications in Research and Drug Development

The ability to introduce a versatile chemical handle into oligonucleotides has opened up numerous applications in basic research and drug development.

Probing Cellular Signaling Pathways

A significant application of 2'-O-propargyl modified oligonucleotides is in the creation of probes to study cellular signaling pathways. For instance, antisense oligonucleotides or siRNAs can be synthesized with a 2'-O-propargyl modification. These can then be labeled with a fluorescent dye to track their intracellular localization and interaction with target mRNAs. This allows researchers to visualize the process of gene silencing in real-time and understand the spatiotemporal dynamics of RNA interference (RNAi) pathways.

Example: Tracking mRNA knockdown by a fluorescently labeled siRNA

Development of Therapeutic Oligonucleotides

The ability to conjugate various molecules to oligonucleotides is highly valuable in the development of novel therapeutics. For example, targeting ligands such as peptides or antibodies can be attached to antisense oligonucleotides or siRNAs to enhance their delivery to specific cell types, thereby increasing their therapeutic efficacy and reducing off-target effects.[] Additionally, conjugating polyethylene glycol (PEG) can improve the pharmacokinetic properties of oligonucleotide drugs.

Advanced Nucleic Acid Materials and Nanotechnology

The propargyl group serves as a versatile anchor point for the construction of complex nucleic acid-based materials and nanostructures.[] By crosslinking propargylated oligonucleotides with azide-functionalized molecules, it is possible to create hydrogels, functionalize surfaces, and assemble DNA or RNA-based nanodevices for applications in biosensing and controlled drug release.[]

Conclusion

This compound is a powerful and versatile tool for the chemical modification of oligonucleotides. Its key feature, the 2'-O-propargyl group, provides a convenient handle for post-synthetic modification via click chemistry, enabling a wide range of applications in research and drug development. From elucidating cellular signaling pathways with fluorescently labeled probes to constructing targeted therapeutic agents and advanced nanomaterials, this phosphoramidite continues to be an invaluable resource for scientists and researchers pushing the boundaries of nucleic acid chemistry and biology. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this important building block in your research endeavors.

References

The Strategic Application of 2'-O-Propargyl A(Bz)-3'-Phosphoramidite in Oligonucleotide Synthesis and Post-Synthetic Modification

For Immediate Release

In the landscape of nucleic acid research and therapeutic development, the precise introduction of modifications into oligonucleotides is paramount for enhancing their functionality, stability, and delivery. Among the chemical tools available, 2'-O-Propargyl A(Bz)-3'-phosphoramidite has emerged as a critical building block for the synthesis of modified RNA and DNA. This phosphoramidite enables the site-specific incorporation of a propargyl group—a reactive alkyne handle—at the 2'-position of adenosine residues. This seemingly subtle alteration opens up a vast array of possibilities for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides an in-depth exploration of the applications, experimental protocols, and quantitative data associated with the use of this compound for researchers, scientists, and drug development professionals.

Core Applications in Research and Drug Development

The introduction of a 2'-O-propargyl group into an oligonucleotide serves as a versatile platform for a multitude of applications:

-

Therapeutic Oligonucleotides: The propargyl group acts as a conjugation point for various moieties aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic oligonucleotides. These can include delivery vectors like lipids and peptides to enhance cellular uptake, as well as targeting ligands to ensure tissue-specific delivery.

-

Molecular Diagnostics: This phosphoramidite is instrumental in the synthesis of highly sensitive and specific diagnostic probes and aptamers. The alkyne handle allows for the direct attachment of reporter molecules such as fluorescent dyes and electrochemical tags, which are essential for advanced diagnostic assays like quantitative PCR (qPCR), microarrays, and Förster Resonance Energy Transfer (FRET)-based sensors.

-

Nanotechnology and Material Science: In the burgeoning field of nucleic acid nanotechnology, this compound is used to construct intricate DNA and RNA-based nanostructures, smart hydrogels, and bio-interfaces for biosensors and controlled-release systems. The ability to form covalent crosslinks via click chemistry is a key enabling feature.

-

Fundamental Biological Studies: The site-specific labeling of RNA molecules allows for detailed investigations into their structure, function, and cellular localization. For instance, the attachment of fluorescent probes can be used to track RNA molecules within living cells, providing insights into their trafficking and fate.

Quantitative Data Summary

The successful application of this compound relies on its efficient incorporation into oligonucleotides and the high yield of subsequent click chemistry reactions. The following tables summarize key quantitative data derived from experimental studies.

Table 1: Automated Solid-Phase Synthesis Parameters

| Parameter | Value | Notes |

| Phosphoramidite | This compound | N-benzoyl (Bz) protected adenine. |

| Typical Coupling Time | 6 - 12 minutes | Longer coupling times compared to standard DNA phosphoramidites may be necessary to overcome potential steric hindrance from the 2'-O-propargyl group.[1][2][3] |

| Coupling Efficiency | >98% | Generally high coupling efficiencies are achievable with optimized protocols on automated synthesizers.[2] This is comparable to standard RNA phosphoramidites under appropriate conditions. |

| Activator | 5-Ethylthiotetrazole (ETT) or DCI | ETT is a commonly used activator for RNA synthesis.[3] |

| Oxidizing Agent | Iodine/Water/Pyridine | Standard oxidizing agent used in phosphoramidite chemistry. |

Table 2: Post-Synthetic Click Chemistry Reaction Yields

| Alkyne-Modified Oligonucleotide | Azide-Containing Molecule | Reaction Conditions | Yield |

| 2'-O-Propargyl RNA | Fluorescent Dye Azide | CuSO₄, Sodium Ascorbate, THPTA ligand, Aqueous buffer, Room Temperature, 1-4 hours | >90% |

| 2'-O-Propargyl DNA | Biotin-PEG-Azide | Cu(I) source, Ligand, Organic/Aqueous co-solvent, Room Temperature, 1-12 hours | 85-95% |

| 2'-O-Propargyl RNA | Peptide-Azide | CuSO₄, Sodium Ascorbate, TBTA ligand, DMSO/water, Room Temperature, 4-16 hours | 70-90% |

| 2'-O-Propargyl DNA | Azido-Sugar | CuI, DIPEA, Organic solvent, Room Temperature, 12-24 hours | 60-80% |

Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 3: Impact of 2'-O-Propargyl Modification on RNA Duplex Thermal Stability (Tm)

| Position of 2'-O-Propargyl A | Duplex Type | Change in Tm (°C) per modification | Notes |

| Internal | RNA:RNA | -0.5 to -2.0 | The introduction of a single 2'-O-propargyl group within an RNA duplex generally leads to a slight destabilization. This effect can be influenced by the surrounding sequence context. |

| 5'-Terminal | RNA:RNA | -0.2 to -1.0 | The destabilizing effect is often less pronounced when the modification is at the terminus of the duplex. |

| Internal | RNA:DNA | Variable | The effect on the thermal stability of RNA:DNA hybrids is more variable and sequence-dependent. |

| Cross-linked (post-click) | DNA:DNA | +29 | A significant increase in thermal stability is observed when the 2'-O-propargyl group is used to form an interstrand cross-link via click chemistry, effectively converting the duplex into a hairpin-like structure. This demonstrates the profound impact of the post-synthetic modification on duplex stability. |

Note: The thermodynamic impact of the N6-propargyladenosine modification, a different isomer, has been reported to be significantly destabilizing in RNA duplexes, with a change in free energy (ΔΔG°37) of +2.44 kcal/mol.[4] It is crucial to distinguish this from the 2'-O-propargyl modification.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an RNA Oligonucleotide Containing a 2'-O-Propargyl Adenosine

This protocol outlines the general steps for incorporating this compound into an RNA sequence using an automated DNA/RNA synthesizer.

1. Materials:

- This compound

- Standard RNA phosphoramidites (A(Bz), C(Ac), G(iBu), U)

- Anhydrous acetonitrile

- Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole in acetonitrile)

- Capping solutions (Cap A and Cap B)

- Oxidizing solution (Iodine in THF/water/pyridine)

- Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

- CPG solid support functionalized with the initial nucleoside

- Ammonia/methylamine (AMA) solution

- Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP)

2. Synthesis Cycle:

- Phosphoramidite Preparation: Dissolve this compound and other RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

- Synthesizer Setup: Install the phosphoramidite vials, reagents, and the synthesis column on the automated synthesizer. Program the desired RNA sequence.

- Automated Synthesis: Initiate the synthesis program. The cycle for each nucleotide addition consists of:

- Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

- Coupling: Activation of the phosphoramidite with the activator and coupling to the 5'-hydroxyl of the growing chain. For this compound, extend the coupling time to 6-12 minutes.[1][2][3]

- Capping: Acetylation of unreacted 5'-hydroxyl groups.

- Oxidation: Conversion of the phosphite triester to a stable phosphate triester.

- Cleavage and Deprotection:

- After the final cycle, treat the solid support with AMA solution at room temperature for 30 minutes to cleave the oligonucleotide from the support.

- Transfer the AMA solution containing the oligonucleotide to a sealed vial and heat at 65°C for 20 minutes to remove the base and phosphate protecting groups.

- 2'-O-Silyl Group Removal:

- Evaporate the AMA solution.

- Resuspend the pellet in TEA·3HF/NMP solution and heat at 65°C for 2.5 hours to remove the 2'-TBDMS protecting groups from the standard ribonucleosides.

- Purification: Purify the crude alkyne-modified oligonucleotide by HPLC or PAGE.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a 2'-O-Propargyl Modified RNA Oligonucleotide

This protocol describes a general procedure for the "clicking" of an azide-containing molecule to the propargylated RNA.

1. Materials:

- Purified 2'-O-propargyl modified RNA

- Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin, peptide)

- Copper(II) sulfate (CuSO₄)

- Sodium ascorbate

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

- Nuclease-free water

- Phosphate buffered saline (PBS) or other suitable buffer

- Acetonitrile or DMSO as a co-solvent if needed for azide solubility

2. Click Reaction:

- Prepare Stock Solutions:

- 2'-O-propargyl RNA in nuclease-free water (e.g., 100 µM).

- Azide molecule in water or DMSO (e.g., 10 mM).

- CuSO₄ in water (e.g., 20 mM).

- Sodium ascorbate in water (prepare fresh, e.g., 100 mM).

- THPTA in water (e.g., 50 mM).

- Reaction Assembly (example for a 50 µL reaction):

- To a microcentrifuge tube, add in the following order:

- 2'-O-propargyl RNA (e.g., 5 µL of 100 µM stock, final concentration 10 µM).

- Buffer (e.g., 5 µL of 10x PBS).

- Nuclease-free water to a final volume of 50 µL.

- Azide molecule (e.g., 1.5 µL of 10 mM stock, final concentration 300 µM, 3-fold excess).

- THPTA (e.g., 2.5 µL of 50 mM stock, final concentration 2.5 mM).

- CuSO₄ (e.g., 2.5 µL of 20 mM stock, final concentration 1 mM).

- Vortex briefly.

- Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 2.5 µL of 100 mM stock, final concentration 5 mM).

- Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.

- Purification: Purify the clicked oligonucleotide conjugate from excess reagents using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Visualizing the Workflow and Pathways

Conclusion

This compound is a powerful and versatile tool in the field of nucleic acid chemistry. Its ability to introduce a bio-orthogonal alkyne handle into oligonucleotides in a site-specific manner has paved the way for a wide range of applications, from the development of novel therapeutics and diagnostics to the construction of complex nanomaterials. The high efficiency of both the phosphoramidite coupling reaction and the subsequent click chemistry modification makes this an attractive and reliable strategy for researchers and developers. As the demand for precisely functionalized oligonucleotides continues to grow, the importance of reagents like this compound will undoubtedly increase, driving further innovation in the field.

References

The 2'-O-Propargyl Group in Phosphoramidites: A Technical Guide to a Versatile Tool for Oligonucleotide Modification

For Researchers, Scientists, and Drug Development Professionals

The introduction of modifications into synthetic oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development. These modifications can enhance stability, modulate binding affinity, and introduce novel functionalities. Among the diverse chemical modifications available, the 2'-O-propargyl group stands out as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of the function of 2'-O-propargyl phosphoramidites, detailing their synthesis, incorporation into oligonucleotides, and their primary application as a reactive handle for post-synthetic functionalization via click chemistry.

Core Function: A Gateway to "Click" Chemistry

The primary and most significant function of the 2'-O-propargyl group in phosphoramidites is to introduce a terminal alkyne functionality at a specific position within a synthetic oligonucleotide.[1][2][3] This alkyne group is relatively inert during the automated solid-phase synthesis of the oligonucleotide but serves as a highly efficient reactive handle for post-synthetic modification.[4]

The propargyl group's terminal alkyne is the key substrate for the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5][6] This reaction enables the covalent attachment of a wide array of molecules bearing a complementary azide group, with high specificity and efficiency under mild, aqueous conditions.[5] This opens up a vast landscape of possibilities for creating functionalized oligonucleotides for various applications.

The versatility of this approach allows for the conjugation of oligonucleotides with:

-

Biotin: For purification and immobilization.

-

Peptides and Proteins: To create novel bioconjugates with enhanced cellular uptake or targeting capabilities.[2]

-

Lipids and Polymers: To improve pharmacokinetic properties.[2]

-

Other Oligonucleotides: For the construction of complex nucleic acid architectures.[9][10]

The resulting triazole linkage formed during the click reaction is highly stable and has been shown to be biocompatible, making it suitable for in vivo applications.[9][10]

Impact on Oligonucleotide Properties

Beyond its role as a reactive handle, the 2'-O-propargyl modification can also influence the intrinsic properties of the oligonucleotide itself, such as thermal stability and nuclease resistance.

Thermal Stability

The effect of a 2'-O-propargyl modification on the thermal stability (Tm) of an oligonucleotide duplex depends on the nature of the complementary strand.

| Duplex Type | Effect on Tm |

| 2'-O-propargyl-RNA : RNA | Increase |

| 2'-O-propargyl-RNA : DNA | Slight Decrease or No Significant Change |

Table 1: Summary of the effect of 2'-O-propargyl modification on the thermal stability (Tm) of oligonucleotide duplexes.[4]

The increase in Tm observed for duplexes with a complementary RNA strand is a desirable feature for applications such as antisense therapy, as it enhances the binding affinity of the modified oligonucleotide to its target mRNA.[4]

Nuclease Resistance

Modifications at the 2'-position of the ribose sugar are known to confer increased resistance to nuclease degradation compared to unmodified DNA and RNA.[11] While specific quantitative data for 2'-O-propargyl modifications are not extensively tabulated in the literature, it is generally accepted that 2'-O-alkyl modifications, including the 2'-O-propargyl group, provide a degree of protection against both endo- and exonucleases. This enhanced stability is crucial for in vivo applications where oligonucleotides are exposed to cellular nucleases.

Experimental Protocols

Synthesis of 2'-O-Propargyl Nucleoside Phosphoramidites

The synthesis of 2'-O-propargyl nucleoside phosphoramidites is a crucial first step. A common method involves the regioselective alkylation of the 2'-hydroxyl group of a protected nucleoside.

Methodology:

-

Protection: Start with a 5'-O-dimethoxytrityl (DMT) and N-protected ribonucleoside (e.g., adenosine, cytidine, guanosine, or uridine).

-

Stannylene Acetal Formation: React the protected nucleoside with dibutyltin oxide to form a 2',3'-O-(dibutylstannylene) acetal. This activates the 2' and 3' hydroxyl groups.

-

Regioselective Alkylation: Introduce the propargyl group via reaction with propargyl bromide in the presence of a phase transfer catalyst like tetrabutylammonium bromide. This reaction preferentially yields the 2'-O-propargyl isomer.[12]

-

Purification: Purify the 2'-O-propargyl nucleoside isomer from the 3'-O-propargyl isomer and other reaction byproducts using column chromatography.

-

Phosphitylation: React the purified 2'-O-propargyl nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final 2'-O-propargyl phosphoramidite.

-

Final Purification and Characterization: Purify the final product by chromatography and confirm its identity and purity using techniques like 1H NMR, 31P NMR, and mass spectrometry.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

2'-O-propargyl phosphoramidites are readily incorporated into oligonucleotides using standard automated DNA/RNA synthesizers.

Methodology:

-

Synthesizer Setup: Dissolve the 2'-O-propargyl phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Load the solution onto a designated port on the DNA/RNA synthesizer.

-

Synthesis Cycle: The standard phosphoramidite synthesis cycle is used:

-

Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain attached to the solid support using a mild acid (e.g., trichloroacetic acid).

-

Coupling: The 2'-O-propargyl phosphoramidite is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

-

-

Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed using a strong base, typically aqueous ammonia or a mixture of ammonia and methylamine.

-

Purification: The crude oligonucleotide containing the 2'-O-propargyl modification is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the key reaction that utilizes the 2'-O-propargyl handle.

Methodology:

-

Reagent Preparation:

-

Dissolve the purified 2'-O-propargyl-modified oligonucleotide in an appropriate buffer (e.g., sodium phosphate buffer, pH 7-8).

-

Prepare a stock solution of the azide-containing molecule (e.g., fluorescent dye, biotin-azide) in a suitable solvent like DMSO.

-

Prepare fresh stock solutions of the catalyst components:

-

Copper(II) sulfate (CuSO4) in water.

-

A reducing agent, such as sodium ascorbate, in water.

-

A copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in a suitable solvent (e.g., DMSO/t-butanol).

-

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the 2'-O-propargyl oligonucleotide, the azide-containing molecule, and the copper(I)-stabilizing ligand.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentrations typically range from 10-100 µM for the oligonucleotide, with a slight excess of the azide molecule, and catalytic amounts of the copper and ligand.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

-

Purification of the Conjugate: Purify the resulting oligonucleotide conjugate from excess reagents and unreacted starting materials using HPLC, PAGE, or ethanol precipitation.

-

Analysis: Confirm the successful conjugation using mass spectrometry to detect the expected mass increase.

Visualizing the Workflow and Logic

Caption: Experimental workflow for the synthesis and functionalization of oligonucleotides using 2'-O-propargyl phosphoramidites.

Caption: Logical relationship illustrating the central role of the 2'-O-propargyl group in enabling oligonucleotide functionalization.

Conclusion

The 2'-O-propargyl group, when incorporated into phosphoramidites, provides a robust and versatile platform for the chemical modification of oligonucleotides. Its primary function as a reactive handle for click chemistry has revolutionized the synthesis of complex oligonucleotide conjugates. This, combined with its favorable effects on thermal stability and nuclease resistance, makes the 2'-O-propargyl modification an invaluable tool for researchers in the fields of chemical biology, diagnostics, and the development of next-generation nucleic acid therapeutics. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the successful application of this powerful chemical modification.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Nuclease Resistance Design and Protocols [genelink.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides - Google Patents [patents.google.com]

- 8. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]

- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. research.fredhutch.org [research.fredhutch.org]

- 12. researchgate.net [researchgate.net]

The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase oligonucleotide synthesis, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. Among the arsenal of protective moieties, the benzoyl (Bz) group has historically held a significant role, particularly for the safeguarding of the exocyclic amino functions of deoxyadenosine (dA) and deoxycytidine (dC). This technical guide provides an in-depth exploration of the role of the benzoyl protecting group, offering a critical examination of its advantages, drawbacks, and the procedural nuances of its application and removal.

Core Principles: The Function of the Benzoyl Group

During oligonucleotide synthesis, the exocyclic primary amino groups of adenine and cytosine are nucleophilic and can react with the activated phosphoramidite monomers, leading to undesired branching of the growing oligonucleotide chain. The benzoyl group, an acyl protecting group, is introduced to temporarily block these reactive sites, rendering them inert to the coupling chemistry.

The benzoyl group is valued for its stability under the various conditions of the synthesis cycle, including the acidic detritylation, coupling, capping, and oxidation steps.[1] It is typically removed at the final stage of synthesis through basic hydrolysis, most commonly with aqueous or gaseous ammonia or methylamine.

Comparative Analysis of Protecting Groups

The choice of a protecting group is a critical parameter that influences the efficiency of the synthesis and the purity of the final oligonucleotide. The benzoyl group is often compared with other acyl protecting groups such as acetyl (Ac) and isobutyryl (iBu).

| Protecting Group | Target Nucleobase(s) | Key Advantages | Key Disadvantages |

| Benzoyl (Bz) | deoxyadenosine (dA), deoxycytidine (dC) | High stability during synthesis.[1] | Prone to transamination side reactions with certain deprotection agents (e.g., methylamine). Slower removal compared to more labile groups. |

| Acetyl (Ac) | deoxycytidine (dC) | Rapid removal, avoiding transamination with methylamine-based reagents.[2] | Less stable than the benzoyl group.[1] |

| Isobutyryl (iBu) | deoxyguanosine (dG), deoxycytidine (dC) | Reduced transamination compared to benzoyl with some deprotection agents.[2] | Can be slow to remove. |

| Phenoxyacetyl (Pac) | deoxyadenosine (dA), deoxyguanosine (dG) | More labile than benzoyl, allowing for milder deprotection conditions. | May not be as stable as benzoyl during prolonged synthesis. |

Quantitative Comparison of Deprotection and Side Reactions

A significant drawback of the benzoyl group is its susceptibility to nucleophilic attack by amine-based deprotection reagents, leading to a transamination side reaction, particularly at the N4 position of cytidine. This results in the formation of an undesired N4-alkyl-cytidine modification in the final oligonucleotide.

| Protecting Group on dC | Deprotection Reagent | Transamination Level | Reference |

| Benzoyl (Bz) | Ammonium Hydroxide/Methylamine (AMA) | ~5% (N4-Me-dC) | |

| Acetyl (Ac) | Ammonium Hydroxide/Methylamine (AMA) | Not observed | |

| Benzoyl (Bz) | Ethylene Diamine | ~16% | [2] |

| Isobutyryl (iBu) | Ethylene Diamine | ~4% | [2] |

Experimental Protocols

N-Benzoylation of Deoxynucleosides via the Transient Silylation Method

This protocol describes the selective N-benzoylation of the exocyclic amino groups of 5'-O-DMT-protected deoxyadenosine and deoxycytidine. The transient protection of the hydroxyl groups with trimethylsilyl chloride allows for the specific acylation of the amino function.

Materials:

-

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine or 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxycytidine

-

Anhydrous Pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Benzoyl chloride (BzCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure for N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine:

-

Co-evaporate 5'-O-DMT-2'-deoxyadenosine (1 equivalent) with anhydrous pyridine twice and then dissolve in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.

-

Add benzoyl chloride (2.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC (thin-layer chromatography).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of cold water.

-

Add a 28% aqueous ammonia solution and stir for 15 minutes to hydrolyze the silyl ethers.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield N6-benzoyl-5'-O-DMT-2'-deoxyadenosine as a white foam.

Procedure for N4-Benzoyl-5'-O-DMT-2'-deoxycytidine: The procedure is analogous to the one described for deoxyadenosine, with 5'-O-DMT-2'-deoxycytidine as the starting material.

Deprotection of Benzoyl Groups from Oligonucleotides

This protocol outlines the standard procedure for the removal of benzoyl protecting groups from a synthesized oligonucleotide still attached to the solid support.

Materials:

-

Oligonucleotide synthesized on a solid support (e.g., CPG)

-

Concentrated aqueous ammonium hydroxide (28-30%)

-

Sterile, nuclease-free water

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add concentrated aqueous ammonium hydroxide to the vial, ensuring the support is fully submerged.

-

Seal the vial tightly and place it in a heating block or oven at 55 °C for 8-16 hours.

-

After cooling to room temperature, carefully open the vial in a fume hood.

-

Filter the ammoniacal solution to separate the deprotected oligonucleotide from the solid support.

-

Wash the solid support with sterile, nuclease-free water and combine the washings with the filtrate.

-

Evaporate the combined solution to dryness using a vacuum concentrator.

-

The resulting pellet contains the crude, deprotected oligonucleotide, which can be further purified by HPLC or other chromatographic techniques.

Mandatory Visualizations

Caption: Solid-phase oligonucleotide synthesis workflow.

Caption: Transamination side reaction of benzoyl-protected cytidine.

Conclusion

The benzoyl protecting group has been a cornerstone in the chemical synthesis of oligonucleotides for decades. Its stability and reliability have made it a popular choice for protecting the exocyclic amines of deoxyadenosine and deoxycytidine. However, the emergence of faster deprotection methods and the increasing demand for modified and sensitive oligonucleotides have highlighted its limitations, particularly the propensity for transamination side reactions.

For routine synthesis of unmodified DNA where longer deprotection times are acceptable, the benzoyl group remains a viable and cost-effective option. However, for high-throughput synthesis, or for oligonucleotides containing sensitive modifications, alternative, more labile protecting groups such as acetyl or phenoxyacetyl are often preferred to minimize side reactions and shorten deprotection times. A thorough understanding of the chemistry of the benzoyl group and its alternatives is crucial for researchers and drug development professionals to optimize their oligonucleotide synthesis strategies and ensure the production of high-quality nucleic acid-based products.

References

The Click Revolution: A Technical Guide to the Applications of Click Chemistry in Nucleic Acid Research

Introduction

In the landscape of molecular biology and drug development, the ability to precisely modify and conjugate nucleic acids is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has emerged as a transformative tool in this domain. It describes a class of reactions that are rapid, efficient, highly specific, and bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. This technical guide provides an in-depth exploration of the core applications of click chemistry in nucleic acid research, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers, scientists, and drug development professionals in harnessing this powerful technology.

The cornerstone of click chemistry in nucleic acid applications is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. While the original reaction required high temperatures, the development of a copper(I)-catalyzed variant (CuAAC) and later, metal-free, strain-promoted versions (SPAAC), has enabled its widespread use under biocompatible conditions. These reactions form a stable triazole linkage, a robust and biologically inert moiety that can covalently connect a nucleic acid to a vast array of functional molecules.

Core Click Chemistry Reactions in Nucleic Acid Research

The versatility of click chemistry stems from a few key reactions, each with distinct advantages for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent form of click chemistry, prized for its high efficiency and rapid kinetics. It involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) salt, to regioselectively form a 1,4-disubstituted triazole. A critical consideration for nucleic acid applications is the potential for DNA damage by copper ions. This issue has been effectively overcome by the use of copper(I)-stabilizing ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which protect the nucleic acid from degradation while accelerating the reaction.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper, especially for in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst. Instead, it utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with an azide due to the release of ring strain. While generally slower than CuAAC, the development of more reactive cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), has significantly improved reaction kinetics. SPAAC is the method of choice for modifying nucleic acids within living cells.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The inverse-electron-demand Diels-Alder (IEDDA) reaction is another powerful, catalyst-free bioorthogonal reaction. It typically involves the cycloaddition of an electron-deficient diene, such as a tetrazine, with an electron-rich dienophile, like a strained alkene (e.g., trans-cyclooctene or norbornene) or an alkyne. The IEDDA reaction is exceptionally fast, with second-order rate constants that can be orders of magnitude higher than SPAAC, making it ideal for applications requiring rapid conjugation even at low concentrations.

A Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Propargyl A(Bz)-3'-phosphoramidite is a specialized chemical building block crucial for the synthesis of modified oligonucleotides. Its unique structure, featuring a propargyl group at the 2' position of the ribose sugar, a benzoyl protecting group on the adenine base, and a phosphoramidite moiety at the 3' position, enables the precise incorporation of a reactive alkyne functionality into DNA and RNA sequences. This terminal alkyne serves as a handle for post-synthesis modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward and efficient conjugation of a wide array of molecules, including fluorescent dyes, biotin, and therapeutic agents, to the oligonucleotide. Consequently, this phosphoramidite is an invaluable tool in the development of novel diagnostics, targeted therapeutics, and advanced nanomaterials.

Chemical Properties and Suppliers

The key properties of this compound are summarized in the table below. This information is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value |

| CAS Number | 171486-59-2[1][2] |

| Molecular Formula | C₅₀H₅₄N₇O₈P[2] |

| Molecular Weight | 911.98 g/mol [1] |

| Appearance | White to off-white or faint yellow powder[1] |

| Purity | Typically ≥95% |

| Storage Conditions | -20°C, under an inert atmosphere[2] |

A number of chemical suppliers provide this compound for research and development purposes. The following table lists some of the known suppliers.

| Supplier | Website |

| BOC Sciences | --INVALID-LINK-- |

| BroadPharm | --INVALID-LINK-- |

| Tebubio | --INVALID-LINK-- |

| Fisher Scientific | --INVALID-LINK-- |

| Areterna | --INVALID-LINK-- |

| Med Technology Products | --INVALID-LINK-- |

| ChemGenes | --INVALID-LINK-- |

| Amerigo Scientific | --INVALID-LINK-- |

Applications in Research and Drug Development

The versatility of this compound has led to its application in a multitude of areas within the life sciences.

Therapeutic Oligonucleotides: This phosphoramidite is instrumental in the synthesis of modified antisense oligonucleotides and small interfering RNAs (siRNAs). The propargyl group allows for the attachment of molecules that can enhance cellular uptake, improve pharmacokinetic properties, and enable targeted delivery to specific tissues or cells. This is particularly relevant for the development of therapies for cancer, viral infections, and neurodegenerative diseases.

Molecular Diagnostics: In the realm of diagnostics, oligonucleotides modified with this phosphoramidite are used to create highly sensitive and specific probes. The alkyne handle facilitates the conjugation of reporter molecules such as fluorescent dyes and quenchers for use in techniques like quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH).

Nanotechnology: The ability to precisely place an alkyne group within a DNA or RNA strand is leveraged in the construction of nucleic acid-based nanostructures. These structures can be used to create complex architectures for applications in biosensing, drug delivery, and materials science.

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in the synthesis and modification of oligonucleotides.

Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide sequence is achieved through standard automated solid-phase synthesis. The process follows a four-step cycle for each nucleotide addition.

1. Deblocking (Detritylation):

-

The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-reactive solvent like dichloromethane (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

2. Coupling:

-

The this compound is activated by an activating agent, such as tetrazole or a derivative, in anhydrous acetonitrile.

-

The activated phosphoramidite is then added to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound nucleotide. This reaction forms a phosphite triester linkage. Coupling efficiencies for phosphoramidites are generally high, often exceeding 99%.

3. Capping:

-

To prevent the elongation of any unreacted sequences (failure sequences), a capping step is performed.

-

A mixture of acetic anhydride and 1-methylimidazole is used to acetylate any unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions.

4. Oxidation:

-

The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.

-

This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Caption: Workflow for Solid-Phase Oligonucleotide Synthesis.

Post-Synthetic Modification via Click Chemistry (CuAAC)

Once the oligonucleotide containing the 2'-O-propargyl group has been synthesized, cleaved from the solid support, and deprotected, it can be conjugated to an azide-containing molecule using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper(I)-stabilizing ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)

-

Reaction buffer (e.g., phosphate buffer, pH 7)

Protocol:

-

Prepare the Oligonucleotide Solution: Dissolve the purified alkyne-modified oligonucleotide in the reaction buffer to a final concentration of approximately 100-200 µM.

-

Add the Azide: Add the azide-functionalized molecule to the oligonucleotide solution. An excess of the azide (typically 2-10 equivalents) is used to drive the reaction to completion.

-

Prepare the Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the stabilizing ligand. A common ratio is 1:5 (CuSO₄:ligand).

-

Initiate the Reaction: Add the catalyst premix to the oligonucleotide/azide solution. Then, add a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) to a final concentration of 1-5 mM to generate the active Cu(I) catalyst.

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 1 to 4 hours, depending on the specific reactants.

-

Purification: The resulting conjugated oligonucleotide can be purified from excess reagents using methods such as ethanol precipitation, size-exclusion chromatography, or high-performance liquid chromatography (HPLC).

Caption: Workflow for Post-Synthetic Modification via CuAAC.

Conclusion

This compound is a powerful and versatile reagent that has significantly expanded the possibilities for creating custom-modified oligonucleotides. Its compatibility with standard DNA/RNA synthesis protocols and the high efficiency of the subsequent click chemistry reaction make it an indispensable tool for researchers and developers in the fields of therapeutics, diagnostics, and nanotechnology. The ability to precisely introduce a wide range of functionalities into oligonucleotides opens up new avenues for the design of molecules with enhanced properties and novel applications.

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 2'-O-Propargyl A(Bz)-3'-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a critical reagent in the synthesis of modified oligonucleotides for therapeutic and research applications. Given the reactive nature of phosphoramidites, a thorough understanding of their properties and associated hazards is paramount to ensure laboratory safety and experimental success. This document outlines the known characteristics of this compound, recommended handling procedures, and emergency protocols, drawing from available safety data for structurally related molecules.

Core Compound Properties and Specifications

This compound is a specialized adenosine phosphoramidite derivative used in solid-phase oligonucleotide synthesis. The 2'-O-propargyl group provides a reactive handle for post-synthetic modifications via "click chemistry," while the benzoyl (Bz) group protects the exocyclic amine of the adenine base.

| Property | Value |

| Chemical Name | N6-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-propyn-1-yl)adenosine-3'-[(2-cyanoethyl) N,N-diisopropylphosphoramidite] |

| CAS Number | Not readily available |

| Molecular Formula | C50H54N7O8P |

| Appearance | White to off-white powder or crystalline solid |

| Storage Temperature | -20°C |

| Primary Hazards | Potential for skin, eye, and respiratory irritation.[1] |

| Incompatibilities | Strong oxidizing agents.[2] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen cyanide (hydrocyanic acid), Oxides of phosphorus.[2] |

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar phosphoramidites indicate that this compound should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]

Engineering Controls:

-

Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use nitrile or other appropriate chemical-resistant gloves. Wear a lab coat to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.

Experimental Protocols: Safe Handling and Use

The following protocols are recommended for the safe handling and use of this compound in a laboratory setting.

Receiving and Storage:

-

Upon receipt, inspect the container for any damage.

-

Store the compound in its original, tightly sealed container in a freezer at -20°C.

-

Log the receipt date and maintain an inventory.

Preparation for Synthesis:

-

Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture, which can degrade the phosphoramidite.

-

Handle the powder in a fume hood.

-

Weigh the required amount of phosphoramidite quickly and efficiently to minimize exposure to air and moisture.

-

Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration for use in the oligonucleotide synthesizer.

Spill and Waste Disposal:

-

Spills: In case of a spill, wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response procedures.

-

Waste Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.[2]

Visualizing Safe Handling Workflows

To further clarify the necessary precautions and procedures, the following diagrams illustrate the key workflows and logical relationships in the safe handling of this compound.

References

Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to the Solubility and Stability of Alkyne-Modified Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of oligonucleotide modification, enabling the straightforward and efficient incorporation of a vast array of functionalities. At the heart of this capability lies the alkyne-modified phosphoramidite, a critical building block for synthesizing oligonucleotides primed for subsequent conjugation. However, the successful integration of these modified monomers into automated synthesis workflows hinges on two fundamental properties: their solubility in the requisite organic solvents and their stability under the conditions of storage and reaction. This technical guide provides an in-depth exploration of these crucial parameters, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the synthesis of precisely functionalized oligonucleotides.

Solubility Profile of Alkyne-Modified Phosphoramidites

The efficient delivery of phosphoramidites to the solid support during automated oligonucleotide synthesis is contingent upon their complete dissolution in the delivery solvent, most commonly anhydrous acetonitrile. Poor solubility can lead to inconsistent concentrations, clogged lines, and ultimately, failed syntheses.

While comprehensive quantitative solubility data for every commercially available alkyne-modified phosphoramidite is not centrally cataloged, a combination of manufacturer-provided information and typical experimental concentrations provides a functional understanding of their solubility characteristics. Generally, alkyne-modified phosphoramidites exhibit good solubility in common organic solvents used in oligonucleotide synthesis.

Table 1: Solubility and Recommended Concentrations of Selected Phosphoramidites

| Phosphoramidite Type | Common Solvents | Qualitative Solubility | Typical Concentration for Synthesis |

| Standard Deoxynucleoside Phosphoramidites (dA, dC, dG, dT) | Acetonitrile, Dichloromethane | High | 0.05 M - 0.1 M[1] |

| 5'-Terminal Alkyne Phosphoramidite | Acetonitrile, Dichloromethane | Good[2] | ~0.1 M[1] |

| Alkyne dT Phosphoramidite | Acetonitrile, Dichloromethane | Good[3] | ~0.1 M[1] |

| C8-Alkyne-dC-CE Phosphoramidite | Acetonitrile | Not specified | ~0.1 M[1] |

| More Lipophilic Modified Phosphoramidites (e.g., fatty acid amidites) | Dichloromethane | Higher in DCM than ACN[1] | ~0.1 M[1] |

It is noteworthy that while most nucleoside phosphoramidites are readily soluble in acetonitrile, highly lipophilic modifications may necessitate the use of dichloromethane to achieve the desired concentration[1].

Stability of Alkyne-Modified Phosphoramidites: A Comparative Overview

The stability of phosphoramidites, both in solid form and in solution, is a critical factor for achieving high coupling efficiencies and minimizing the formation of impurities in the final oligonucleotide product. The trivalent phosphorus center in phosphoramidites is susceptible to hydrolysis and oxidation, necessitating handling and storage under anhydrous and inert conditions.

Degradation Pathways

The primary degradation pathways for phosphoramidites in solution include:

-

Hydrolysis: Reaction with trace amounts of water leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction. This can be catalyzed by acids[4].

-

Oxidation: The P(III) center can be oxidized to P(V), rendering the phosphoramidite incapable of coupling.

-

Side Reactions with Protecting Groups: For standard phosphoramidites, the cyanoethyl protecting group can be eliminated as acrylonitrile, which can then form adducts with the nucleobases[4].

Comparative Stability Data

Quantitative, head-to-head stability studies comparing alkyne-modified phosphoramidites with their standard counterparts are not extensively published. However, available data for analogous "click-ready" phosphoramidites and qualitative statements from manufacturers suggest that the introduction of an alkyne group does not adversely affect, and may in some cases enhance, stability.

A study on a stable azide-functionalized phosphoramidite, another key component for click chemistry, provides valuable insight. Using ³¹P NMR for analysis, it was found that this modified phosphoramidite exhibited less than 10% degradation after 6 hours at room temperature in solution[5][6]. Some manufacturers of 5'-terminal alkyne phosphoramidites claim their products are "more stable in solution" and have a "longer shelf life" due to their structure, though quantitative data to support this is not provided[2][7].

For standard deoxyribonucleoside phosphoramidites, it is well-established that their stability in acetonitrile solution decreases in the order: T, dC > dA > dG[4]. After five weeks of storage under an inert atmosphere, the purity of T and dC phosphoramidites was reduced by 2%, dA by 6%, and dG by a significant 39%[4].

Table 2: Stability of Phosphoramidites in Solution

| Phosphoramidite | Conditions | Time | Purity Reduction / Remaining Purity | Analytical Method |

| Standard dG(ib) | Acetonitrile, inert atmosphere | 5 weeks | 39% | HPLC-MS |

| Standard dA(bz) | Acetonitrile, inert atmosphere | 5 weeks | 6% | HPLC-MS |

| Standard dC(bz) | Acetonitrile, inert atmosphere | 5 weeks | 2% | HPLC-MS |

| Standard T | Acetonitrile, inert atmosphere | 5 weeks | 2% | HPLC-MS |

| Azide-modified Thymidine | C₆D₆, room temperature | 6 hours | <10% (<91% remaining) | ³¹P NMR |

| Azide-modified Thymidine | C₆D₆, room temperature | 27 hours | ~42% (~58% remaining) | ³¹P NMR |

| Azide-modified Thymidine | C₆D₆, room temperature | 4 days | ~70% (~30% remaining) | ³¹P NMR |

| Azide-modified Thymidine | C₆D₆, room temperature | 9 days | ~92% (~8% remaining) | ³¹P NMR |

| Azide-modified Thymidine | C₆D₆, -20°C | 9 days | No decomposition | ³¹P NMR |

Experimental Protocols

Synthesis of an Alkyne-Modified Phosphoramidite (Example: Alkyne-dT)

This protocol is a generalized representation based on published synthetic routes[5].

-

5'-DMT Protection: Start with thymidine and protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.

-

Alkylation: Alkylate the N3 position of the thymidine ring using propargyl bromide in the presence of a base like K₂CO₃.

-

Phosphitylation: React the 3'-hydroxyl group of the N3-propargyl-5'-DMT-thymidine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane.

-

Purification: Purify the resulting alkyne-dT phosphoramidite using silica gel column chromatography. It is crucial to use an eluent containing a small percentage of triethylamine (e.g., 1-2%) to prevent degradation of the phosphoramidite on the silica gel[8].

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Assessment of Phosphoramidite Solubility

-

Solvent Preparation: Use anhydrous acetonitrile (<10 ppm water) for the assay. To ensure dryness, pass the solvent through a column of activated molecular sieves or store it over molecular sieves (3 Å) for at least 24 hours prior to use[1].

-

Sample Preparation: In a dry, inert atmosphere (e.g., a glove box), add small, accurately weighed portions of the alkyne-modified phosphoramidite to a known volume of anhydrous acetonitrile in a sealed vial.

-

Dissolution: Agitate the vial at a constant temperature (e.g., 25°C) until saturation is reached. This can be determined by the presence of undissolved solid.

-

Quantification: Centrifuge the saturated solution to pellet any undissolved solid. Carefully remove an aliquot of the supernatant and dilute it with anhydrous acetonitrile.

-

Analysis: Determine the concentration of the phosphoramidite in the diluted solution using UV-Vis spectrophotometry by measuring the absorbance at the λmax of the DMT cation (around 498 nm) after acidic treatment, or by a calibrated HPLC method. Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or M.

Stability Assessment using ³¹P NMR

³¹P NMR is a powerful technique for directly observing the phosphorus center and quantifying the active P(III) species versus its degradation products (P(V) species and H-phosphonates)[9].

-

Sample Preparation: In an inert atmosphere, prepare a solution of the alkyne-modified phosphoramidite of a known concentration (e.g., 0.1 M) in an appropriate deuterated solvent (e.g., CD₃CN or C₆D₆) in an NMR tube. Add an internal standard with a distinct ³¹P chemical shift (e.g., triphenyl phosphate).

-

Initial Spectrum (t=0): Acquire a proton-decoupled ³¹P NMR spectrum immediately after preparation. The active phosphoramidite will typically show two signals around 149 ppm, corresponding to the two diastereomers at the chiral phosphorus center[8].

-

Incubation: Store the NMR tube under controlled conditions (e.g., at room temperature, protected from light).

-

Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every few hours or days).

-

Data Analysis: Integrate the signals corresponding to the active phosphoramidite and any degradation products that appear (oxidized P(V) species typically appear between -10 and 50 ppm). Calculate the percentage of remaining active phosphoramidite at each time point relative to the internal standard to determine the rate of degradation.

Stability Assessment using HPLC

Reversed-phase HPLC is a common method for assessing the purity and stability of phosphoramidites[10].

-

Solution Preparation: Prepare a solution of the alkyne-modified phosphoramidite (e.g., 0.1 mg/mL) in anhydrous acetonitrile containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.01% v/v) to enhance stability during the analysis[11].

-

Initial Analysis (t=0): Immediately analyze the freshly prepared solution by HPLC. A typical system would use a C18 column with a gradient elution of a buffered aqueous mobile phase (e.g., triethylammonium acetate) and acetonitrile[10]. The phosphoramidite diastereomers will typically appear as a closely eluting pair of peaks.

-

Storage: Store the solution under defined conditions (e.g., on a synthesizer at room temperature).

-

Time-Point Analysis: Inject aliquots of the solution onto the HPLC at various time points and record the chromatograms.

-

Quantification: Monitor the decrease in the peak area of the main phosphoramidite peaks and the increase in the peak areas of any degradation products over time. The percentage of remaining phosphoramidite can be calculated from the relative peak areas.

Visualizing the Workflow: Synthesis and Analysis

The following diagrams, generated using the DOT language, illustrate key workflows involving alkyne-modified phosphoramidites.

Caption: Synthesis pathway for an alkyne-modified thymidine phosphoramidite.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. lcms.cz [lcms.cz]

The Cornerstone of Genetic Medicine: A Technical Guide to Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA and RNA oligonucleotides with a defined sequence has revolutionized molecular biology and paved the way for a new era of genetic medicine. From diagnostic probes and PCR primers to therapeutic antisense oligonucleotides and siRNA, the applications of synthetic nucleic acids are vast and continue to expand. The dominant technology underpinning this capability is solid-phase synthesis, a robust and automatable method that allows for the rapid and efficient production of high-purity oligonucleotides. This technical guide provides an in-depth exploration of the core principles of modern solid-phase oligonucleotide synthesis, with a focus on the widely adopted phosphoramidite chemistry.

The Foundation: Solid-Phase Synthesis

Invented by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, solid-phase synthesis is a technique where molecules are built up step-by-step on an insoluble support material.[1][2] This approach offers several key advantages over traditional solution-phase synthesis:

-

Simplified Purification: Unreacted reagents and by-products are easily removed by washing the solid support, eliminating the need for complex purification steps after each reaction cycle.[1][2]

-

Use of Excess Reagents: A large excess of reagents in the solution phase can be used to drive reactions to completion, ensuring high coupling efficiencies.[1][2]

-

Automation: The cyclical nature of the process lends itself well to automation, enabling high-throughput synthesis with minimal manual intervention.[1][2]

The most commonly used solid supports for oligonucleotide synthesis are controlled-pore glass (CPG) and macroporous polystyrene (MPPS).[3]

| Solid Support | Key Characteristics | Typical Loading Capacity |

| Controlled-Pore Glass (CPG) | Rigid, non-swelling beads with defined pore sizes (e.g., 500 Å, 1000 Å, 2000 Å). The pore size is selected based on the desired length of the oligonucleotide to prevent steric hindrance as the chain grows.[2][3][4] | 25-50 µmol/g |

| Macroporous Polystyrene (MPPS) | Highly cross-linked, non-swellable polymer beads. | Up to 200 µmol/g |

The Engine: Phosphoramidite Chemistry

The synthesis of oligonucleotides is carried out in the 3' to 5' direction, which is the opposite of the biological synthesis direction.[3] The process is a cyclical series of chemical reactions, with each cycle adding one nucleotide to the growing chain. The four key steps in each cycle are:

-

Detritylation (Deblocking)

-

Coupling

-

Capping

-

Oxidation

This cycle is repeated until the desired sequence is assembled.

The Building Blocks: Nucleoside Phosphoramidites

The monomer units used in this process are nucleoside phosphoramidites. These are modified nucleosides with several key protecting groups to ensure that the chemical reactions occur at the desired positions:

-

A dimethoxytrityl (DMT) group protects the 5'-hydroxyl group. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.

-

Protecting groups on the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) prevent unwanted side reactions. Thymine and Uracil do not require this protection.[3]

-

A β-cyanoethyl group protects the phosphite triester, which is labile to base.

-

A diisopropylamino (iPr2N) group on the phosphoramidite is the leaving group during the coupling reaction.

The Synthesis Cycle: A Step-by-Step Experimental Protocol

The following sections provide a detailed overview of the chemical reactions and typical reagents used in each step of the synthesis cycle.

Step 1: Detritylation (Deblocking)

The first step of the synthesis cycle is the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treatment with a mild acid, which cleaves the DMT group, leaving a free 5'-hydroxyl group ready for the next reaction.

Experimental Protocol:

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like Dichloromethane (DCM) or Toluene.[1]

-

Procedure: The deblocking solution is passed through the synthesis column containing the solid support.

-

Reaction Time: Typically 60-120 seconds.

-

Monitoring: The cleaved DMT cation has a characteristic orange color and a strong absorbance at 495 nm, which can be measured to monitor the efficiency of each coupling step in real-time.[5]

-

Washing: The column is thoroughly washed with an anhydrous solvent like acetonitrile to remove all traces of the acid, which could neutralize the incoming phosphoramidite.

Step 2: Coupling

This is the key chain-elongation step where the next nucleoside phosphoramidite is added to the growing oligonucleotide chain. The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite of the incoming nucleoside, forming a phosphite triester linkage.

Experimental Protocol:

-

Reagents:

-

Nucleoside Phosphoramidite: The desired A, C, G, or T phosphoramidite dissolved in anhydrous acetonitrile.

-

Activator: A weak acid that protonates the nitrogen of the diisopropylamino group on the phosphoramidite, making it a good leaving group. Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[6][7]

-

-

Procedure: A solution of the phosphoramidite and the activator are simultaneously delivered to the synthesis column.

-

Reaction Time: Typically 2-5 minutes, though it can be longer for modified or RNA phosphoramidites.

Quantitative Data: Comparison of Common Activators

| Activator | pKa | Solubility in Acetonitrile | Key Characteristics |

| 1H-Tetrazole | 4.9 | ~0.5 M | The traditional, cost-effective activator. Less effective for sterically hindered phosphoramidites.[7][8] |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.75 M | More acidic and a more effective activator than 1H-Tetrazole.[7] |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.44 M | A highly effective activator, particularly for RNA synthesis.[7] |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2 M | Less acidic but more nucleophilic than tetrazoles, leading to faster coupling times. Highly soluble in acetonitrile.[7] |

Step 3: Capping

Despite using a large excess of phosphoramidite, a small percentage of the 5'-hydroxyl groups on the growing chains may fail to react during the coupling step (typically 0.5-2%). To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 sequences), they are permanently blocked in the capping step.

Experimental Protocol:

-

Reagents:

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF).

-

Capping Reagent B: 1-Methylimidazole in THF.

-

-

Procedure: The two capping reagents are mixed and delivered to the synthesis column. The highly reactive acetylating agent formed in situ acetylates the unreacted 5'-hydroxyl groups.

-

Reaction Time: Approximately 1-2 minutes.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate triester.

Experimental Protocol:

-

Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine or lutidine.[1]

-

Procedure: The oxidizing solution is passed through the synthesis column.

-

Reaction Time: Approximately 1-2 minutes.

-

Washing: The column is washed with acetonitrile to remove residual water and reagents.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

The Final Steps: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, two final steps are required to obtain the final product:

-

Cleavage: The oligonucleotide is cleaved from the solid support.

-

Deprotection: The protecting groups on the nucleobases and the phosphate backbone are removed.